molecular formula C15H14N2OS B14156734 3-Anilino-2-phenyl-4-thiazolidinone CAS No. 74008-08-5

3-Anilino-2-phenyl-4-thiazolidinone

Cat. No.: B14156734
CAS No.: 74008-08-5
M. Wt: 270.4 g/mol
InChI Key: XTPSOXDKQNZUDW-UHFFFAOYSA-N
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Description

3-Anilino-2-phenyl-4-thiazolidinone is a heterocyclic compound featuring a thiazolidinone core substituted with an anilino group at position 3 and a phenyl group at position 2. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural versatility of this scaffold allows for modifications that influence solubility, stability, and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-2-phenyl-4-thiazolidinone typically involves the reaction of aniline with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Anilino-2-phenyl-4-thiazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

3-Anilino-2-phenyl-4-thiazolidinone is a derivative of thiazolidinone, a heterocyclic compound with a broad spectrum of biological activities . Research indicates that thiazolidinone derivatives exhibit pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Scientific Research Applications

Thiazolidinone Derivatives as Anticancer Agents:

  • Thiazolidin-4-one has proven to be an effective structure for producing drugs that inhibit cancer cell proliferation .
  • 2-Imino-4-thiazolidinone compounds have demonstrated anticancer activity .
  • 4-Thiazolidinone-bearing hybrid molecules have potential anticancer activity .

Antimicrobial Properties:

  • 2-(Arylimino)thiazolidin-4-one compounds can inhibit the growth of E. coli .
  • 2-(Chlorophenyl-imino)thiazolidin-4-one displayed potent antibacterial activity against E. coli and S. aureus .
  • Thiazolidinones exhibit antibacterial and antifungal activities .

Anti-inflammatory Effects:

  • Thiazolidinones have demonstrated anti-inflammatory properties and a protective action on inflammatory degenerative diseases .

Antioxidant Activity:

  • 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides exhibited antioxidant activity .
  • 2-(Arylimino)thiazolidin-4-ones showed antioxidant activity .

Inhibition of Kinases:

  • Thiazolidin-4-one analogues have been investigated for their PIM kinase inhibition .

2-(Arylimino)thiazolidin-4-ones: Antibacterial and Antioxidant Case Study

A study explored the antibacterial and antioxidant properties of synthesized 2-(4-substituted-phenylimino)thiazolidin-4-one compounds . The antibacterial activity against E. coli and S. aureus was evaluated, and the antioxidant activities were estimated using the ABTS Radical Cation Decolorization Assay .

Antibacterial Activity:

  • The synthesized 2-(arylimino)thiazolidin-4-one compounds inhibited the growth of E. coli, with activity indices ranging from 53.84% to 88.46% .
  • The presence of a substituent on the phenyl group promoted the inhibition activity .
  • 2-(chlorophenyl-imino)thiazolidin-4-one achieved activity very close to that of the reference drug, Ampicillin, against E. coli .
  • The compounds displayed antibacterial properties against S. aureus, with activity indices ranging from 79.16% to 91.66% .
  • 2-(chlorophenyl-imino)thiazolidin-4-one displayed the best antibacterial activity .

Antioxidant Activity:

  • The tested 2-(arylimino)thiazolidin-4-ones showed antioxidant activity ranging from 68.8% to 81.8% inhibition .
  • The presence of a chlorine atom on the phenyl group promoted the antioxidant activity .

Multi-Tyrosine Kinase Inhibition: A Case Study

In 2018, researchers reported a novel sequence of N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas and assessed their multi-tyrosine kinase inhibition activity . Compound 6 was found to have potent inhibitory activity toward multi-tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR, with an IC50 = 0.021 µmol L−1. Additionally, compound 6 exhibited cytotoxic activity towards the A549 lung carcinoma cell line at a concentration of 0.041 µM .

PIM Kinase Inhibition: A Case Study

Mechanism of Action

The mechanism of action of 3-Anilino-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:

    Anticancer Activity: The compound inhibits the activity of certain kinases involved in cell proliferation, leading to the suppression of cancer cell growth.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency: Yields for thiazolidinone derivatives vary significantly (e.g., 63% for 3a vs. 89% for quinazolinones in unrelated studies ), suggesting substituents influence reaction complexity.
  • Substituent Effects: Electron-donating groups (e.g., methoxy in 3a) may stabilize the thiazolidinone core, while bulky groups (e.g., morpholinopropyl in ) could alter pharmacokinetics.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: All thiazolidinone derivatives in exhibit C=N stretching vibrations near 1600–1650 cm⁻¹, confirming the imine bond in the core structure .
  • Melting Points: Derivatives with rigid substituents (e.g., spiro-indoline in 3a) show higher melting points (117–119°C) compared to non-rigid analogs, suggesting stronger crystal packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Anilino-2-phenyl-4-thiazolidinone, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chloroacetic acid and arylidene ketones. A robust method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound (e.g., arylidene ketone) in a DMF/acetic acid mixture for 2 hours, followed by recrystallization from DMF-ethanol . Key optimization parameters include:

  • Stoichiometry : A 1:1:3 molar ratio of thiosemicarbazide, chloroacetic acid, and oxo-compound.
  • Solvent System : DMF enhances solubility, while acetic acid acts as a catalyst.
  • Purification : Recrystallization in DMF-ethanol yields >85% purity. Troubleshooting low yields may involve adjusting reaction time (up to 4 hours) or substituting DMF with THF for temperature-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., O–H⋯O hydrogen bonds critical for stability) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns on the thiazolidinone ring and anilino group.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance specific biological activities?

Structural modifications focus on:

  • Arylidene Substituents : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 5-position increases antimicrobial activity .
  • Anilino Group Modifications : Substituting the phenyl ring with hydroxy or methoxy groups improves solubility and EGFR inhibition .
  • Heterocyclic Fusion : Incorporating quinazolinone or pyrimidinone moieties (via aza-Wittig reactions) enhances kinase inhibition . Example Derivative : 5-(4-Methoxyphenylmethylene)-2-(4-fluorophenylidene) derivatives show 10-fold higher antifungal activity than the parent compound .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in solvent (DMSO vs. saline) affect compound solubility and bioavailability. Standardize protocols using ≤1% DMSO .
  • Crystal Packing Effects : Intermolecular hydrogen bonds (e.g., O–H⋯O in the crystal lattice) may reduce cellular uptake; compare solution-phase vs. solid-state data .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thiazolidinone ring) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking Studies : Use crystal structure coordinates (e.g., PDB ID from related quinazolinones) to model binding to EGFR or PDGFR. Focus on hydrophobic pockets accommodating the phenyl and thiazolidinone groups .
  • MD Simulations : Analyze stability of hydrogen bonds (e.g., anilino NH with kinase Asp831) over 100-ns trajectories.
  • QSAR Models : Correlate logP values with antibacterial IC50_{50} to prioritize derivatives with balanced hydrophobicity .

Properties

CAS No.

74008-08-5

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

3-anilino-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-7-3-1-4-8-12)17(14)16-13-9-5-2-6-10-13/h1-10,15-16H,11H2

InChI Key

XTPSOXDKQNZUDW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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